7-Methoxy-4-methylquinazoline
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Overview
Description
7-Methoxy-4-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 7th position and a methyl group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring . Another approach involves the use of 2-aminobenzamide and methoxyacetaldehyde in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Halogenated quinazolines.
Scientific Research Applications
7-Methoxy-4-methylquinazoline has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methylquinazoline involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methylquinazoline: Lacks the methoxy group at the 7th position.
7-Methoxyquinazoline: Lacks the methyl group at the 4th position.
Uniqueness: 7-Methoxy-4-methylquinazoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a therapeutic agent compared to its unsubstituted or singly substituted counterparts .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-9-4-3-8(13-2)5-10(9)12-6-11-7/h3-6H,1-2H3 |
InChI Key |
BSQRGOSWIRLFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=N1)OC |
Origin of Product |
United States |
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